(4-Methylpiperazin-1-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(4-Methylpiperazin-1-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a combination of piperazine, thiazepane, and thiophene moieties
Mechanism of Action
Target of Action
The primary targets of this compound are Aurora kinase A and Serine/threonine-protein kinase PLK1 . These kinases play crucial roles in cell division and are often overexpressed in cancer cells, making them potential targets for anti-cancer therapies .
Mode of Action
This inhibition could disrupt the normal cell division process, leading to cell death .
Biochemical Pathways
Given its targets, it is likely to impact pathways related to cell division and growth .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its targets, it is likely to induce cell death in cells overexpressing aurora kinase a and serine/threonine-protein kinase plk1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Piperazine Derivative: Starting with 4-methylpiperazine, the compound is reacted with a suitable acylating agent to introduce the methanone group.
Synthesis of the Thiazepane Ring: The thiazepane ring is synthesized separately, often starting from a thiophene derivative. The thiophene is subjected to a series of reactions to form the thiazepane ring structure.
Coupling Reaction: The final step involves coupling the piperazine derivative with the thiazepane derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification Techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperazine and thiazepane rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperazin-1-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(4-Methylpiperazin-1-yl)(7-(pyridin-2-yl)-1,4-thiazepan-4-yl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (4-Methylpiperazin-1-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone imparts unique electronic properties and potential biological activity compared to its analogs with different heterocyclic rings.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS2/c1-16-6-8-18(9-7-16)15(19)17-5-4-14(21-12-10-17)13-3-2-11-20-13/h2-3,11,14H,4-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUBKIFHWMEDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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